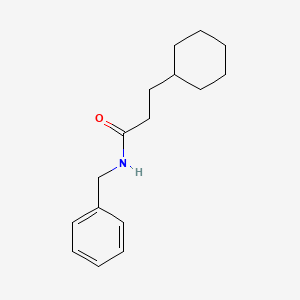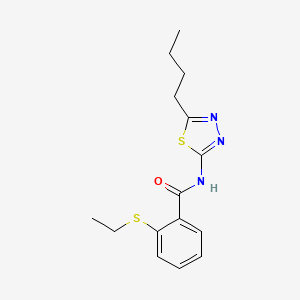![molecular formula C17H21N3O2S B11169721 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11169721.png)
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-methoxybenzyl chloride in the presence of a base.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the substituted thiadiazole with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and inflammation.
Chemical Research: The compound serves as a model for studying the reactivity and properties of thiadiazole derivatives.
Mecanismo De Acción
The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s methoxybenzyl group and thiadiazole ring are crucial for its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- N-[5-(2-methoxy-5-nitrobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)
Uniqueness
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxybenzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in molecular targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C17H21N3O2S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-22-14-10-6-5-9-13(14)11-15-19-20-17(23-15)18-16(21)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,20,21) |
Clave InChI |
SFQXTSBPVSZMID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B11169638.png)

![[(4-Methoxyphenyl)sulfonyl][6-(methylsulfonyl)benzothiazol-2-yl]amine](/img/structure/B11169649.png)
![2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11169653.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11169655.png)
![2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11169662.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11169674.png)
![N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169678.png)
![4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11169681.png)
![2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169685.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B11169700.png)
